rac Timolol-d5 Maleate

Description

BenchChem offers high-quality rac Timolol-d5 Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Timolol-d5 Maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

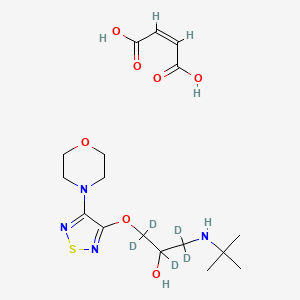

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-RJAXMONVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Deuterated Timolol Maleate

This guide provides a comprehensive technical overview for the synthesis of deuterated timolol maleate, specifically (S)-1-((1,1-dimethylethyl-d9)amino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol maleate. Intended for researchers, scientists, and professionals in drug development, this document elucidates the strategic considerations, detailed methodologies, and analytical validation required for the successful preparation of this isotopically labeled compound.

Introduction: The Rationale for Deuteration in Timolol

Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] The (S)-enantiomer is the active pharmaceutical ingredient (API).[2] The incorporation of deuterium into drug molecules, a process known as deuteration, is a strategic approach in medicinal chemistry to modulate the pharmacokinetic profile of a drug. Deuteration can slow down drug metabolism by strengthening the chemical bonds targeted by metabolic enzymes, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile. In the case of timolol, deuteration of the tert-butyl group (d9-timolol) is of significant interest for its potential to alter the drug's metabolic fate and enhance its therapeutic efficacy.

This guide will focus on a robust and well-documented synthetic pathway, adapted for the introduction of the d9-label, providing a scientifically sound protocol for its synthesis and characterization.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of deuterated timolol maleate reveals two key chiral synthons and a deuterated precursor:

Caption: Retrosynthetic pathway for deuterated timolol maleate.

The chosen synthetic strategy involves the preparation of the deuterated key intermediate, (S)-3-(tert-butylamino-d9)-propane-1,2-diol, followed by its coupling with 3-chloro-4-morpholino-1,2,5-thiadiazole and subsequent formation of the maleate salt. This approach allows for the introduction of the deuterium label early in the synthesis, ensuring high isotopic enrichment in the final product.

Synthesis of Key Intermediates

Synthesis of tert-Butylamine-d9

The synthesis of the deuterated building block, tert-butylamine-d9, is a critical first step. A common and efficient method is the deuteration of a suitable precursor, such as tert-butanol-d9, which can be prepared from the exhaustive exchange of protons with deuterium from deuterium oxide (D₂O) under acidic or basic conditions.

Protocol for tert-Butanol-d9 Synthesis:

A detailed protocol for the preparation of tert-butanol-d9 can be found in the literature, often involving the hydrolysis of tert-butyl acetate in the presence of sodium deuteroxide in D₂O.

Conversion to tert-Butylamine-d9:

The conversion of tert-butanol-d9 to tert-butylamine-d9 can be achieved through various established methods, such as the Ritter reaction with a deuterated cyanide source followed by hydrolysis, or via a Mitsunobu reaction with a nitrogen nucleophile. For the purpose of this guide, we will consider commercially available or readily synthesized tert-butylamine-d9 as the starting material for the subsequent step.

Synthesis of (S)-3-(tert-Butylamino-d9)-propane-1,2-diol

This chiral intermediate is synthesized by the ring-opening of a suitable chiral C3 synthon, such as (R)-glycidol, with tert-butylamine-d9. The reaction proceeds with high regioselectivity and stereospecificity.

Experimental Protocol:

-

To a solution of (R)-glycidol in a suitable solvent such as ethanol or isopropanol, add tert-butylamine-d9 in a slight molar excess.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure (S)-3-(tert-butylamino-d9)-propane-1,2-diol.

Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

This key intermediate provides the morpholino-thiadiazole moiety of timolol. It is typically synthesized from 3,4-dichloro-1,2,5-thiadiazole and morpholine.

Experimental Protocol:

-

A mixture of 3,4-dichloro-1,2,5-thiadiazole and a molar excess of morpholine is heated, either neat or in a high-boiling solvent such as dimethylformamide (DMF) or toluene.[3]

-

The reaction is maintained at an elevated temperature (e.g., 100-120 °C) for several hours.[3]

-

After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford 3-chloro-4-morpholino-1,2,5-thiadiazole.[3]

Final Assembly and Salt Formation: Synthesis of Deuterated Timolol Maleate

The final steps involve the coupling of the two key intermediates followed by the formation of the maleate salt.

Caption: Final steps in the synthesis of deuterated timolol maleate.

Experimental Protocol:

-

Coupling Reaction:

-

To a solution of (S)-3-(tert-butylamino-d9)-propane-1,2-diol in a suitable aprotic solvent (e.g., DMF, THF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added portion-wise at 0 °C to form the alkoxide.

-

A solution of 3-chloro-4-morpholino-1,2,5-thiadiazole in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours or until completion as monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to yield the crude deuterated timolol free base.

-

-

Purification of the Free Base:

-

The crude product is purified by column chromatography on silica gel to obtain the pure (S)-1-((1,1-dimethylethyl-d9)amino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol.

-

-

Maleate Salt Formation:

-

The purified deuterated timolol free base is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

A solution of maleic acid (1.0 equivalent) in the same solvent is added to the solution of the free base.

-

The mixture is stirred, and the deuterated timolol maleate salt precipitates out of the solution. The precipitation can be aided by cooling the mixture.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final deuterated timolol maleate.[4][5]

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated timolol maleate.

| Analytical Technique | Parameter | Expected Results |

| ¹H NMR | Chemical Shift, Integration, Coupling Constants | Absence or significant reduction of the signal corresponding to the tert-butyl protons (around 1.1 ppm). The rest of the spectrum should be consistent with the timolol structure. |

| ¹³C NMR | Chemical Shift | The spectrum should be consistent with the timolol structure. The signals for the deuterated carbons of the tert-butyl group will be observed as multiplets due to C-D coupling and will have a lower intensity. |

| ²H NMR | Chemical Shift | A signal corresponding to the deuterium atoms of the tert-butyl-d9 group should be observed. |

| Mass Spectrometry (MS) | Molecular Ion Peak | An increase of 9 mass units in the molecular ion peak compared to non-deuterated timolol (e.g., [M+H]⁺ for d9-timolol should be around 326.2 m/z, compared to ~317.2 m/z for the non-deuterated form). |

| High-Performance Liquid Chromatography (HPLC) | Purity, Chiral Purity | Determination of chemical purity by assessing the area percentage of the main peak. Chiral HPLC is used to confirm the enantiomeric excess of the (S)-enantiomer.[6] |

| Elemental Analysis | %C, %H, %N, %S | The elemental composition should be consistent with the molecular formula of deuterated timolol maleate. |

Conclusion

The synthesis of deuterated timolol maleate is a multi-step process that requires careful planning and execution. The key to a successful synthesis lies in the efficient preparation of the deuterated building block, tert-butylamine-d9, and its subsequent incorporation into the timolol scaffold using a stereocontrolled synthetic route. The methodologies outlined in this guide, based on established chemical principles and supported by rigorous analytical validation, provide a reliable framework for the preparation of high-purity deuterated timolol maleate for research and development purposes.

References

- CN117466835A - Preparation method of 3-thiotimolol maleate - Google P

-

Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed. Available at: [Link]

- Synthesis of S- and R-Timolol Male

- Vinayak T. Vele, et al. A simple and accurate normal phase liquid chromatographic method for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Worldwidejournals.com. (URL not available)

- CN104610074 - Preparation method of 3-amino-1,2-propanediol - WIPO P

-

Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... - ResearchGate. Available at: [Link]

-

[Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops] - PubMed. Available at: [Link]

- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google P

- CN101774977A - Synthesis method of timolol maleate intermediates - Google P

- CN101774977B - Synthesis method of timolol maleate intermediate - Google P

- Note A novel route for the synthesis of impurities C and G of antihypertensive drug timolol male

-

A Novel Route for the Synthesis of Impurities C and G of Antihypertensive Drug Timolol Maleate - Open Research@CSIR-NIScPR. Available at: [Link]

- Synthesis and Characterization of 3-S-impurities in Timolol Male

- US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)

- Product Class 11: 1,2,5-Thiadiazoles and Rel

Sources

- 1. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 4. CN101774977A - Synthesis method of timolol maleate intermediates - Google Patents [patents.google.com]

- 5. CN101774977B - Synthesis method of timolol maleate intermediate - Google Patents [patents.google.com]

- 6. [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Mirror: A Technical Guide to rac-Timolol-d5 Maleate

Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Pharmacologists

The Molecular Architect: Identity and Isotopic Design

rac-Timolol-d5 Maleate is a specialized stable isotope-labeled compound serving a dual purpose in pharmaceutical research: it is a pharmacological reference for beta-adrenergic antagonism and, more critically, a "gold standard" Internal Standard (IS) for the quantitation of Timolol in biological matrices.

Chemical Identity[2][3][4][5]

-

Systematic Name: (±)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol maleate (labeled d5).

-

Chirality (rac): The "rac" prefix indicates a racemic mixture (50:50) of the (

)- and (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The Isotopic Shift (d5): Five hydrogen atoms are replaced by deuterium (

H). This results in a mass shift of +5 Da relative to the unlabeled drug.-

Unlabeled Timolol:

-

Timolol-d5:

-

Structural Visualization

The following diagram illustrates the relationship between the active drug, the racemic nature, and the stable isotope modification.

Figure 1: Structural relationship between the clinical analyte (S-Timolol) and the bioanalytical tool (rac-Timolol-d5).

Pharmacological Mechanism: The Biological Target

Although rac-Timolol-d5 is primarily an analytical tool, it retains pharmacological activity. Understanding this mechanism is vital for toxicology studies or when the compound is used as a tracer in receptor binding assays.

Beta-Adrenergic Blockade

Timolol is a non-selective

-

Receptor Binding: Timolol binds to G-protein coupled receptors (GPCRs) without activating them (zero intrinsic activity).

-

Signal Transduction Inhibition: By blocking the receptor, it prevents the conformational change required to activate the

alpha subunit. -

cAMP Suppression: The inactive

protein fails to stimulate Adenylyl Cyclase (AC), leading to reduced intracellular cyclic AMP (cAMP). -

Physiological Outcome (Ocular): In the ciliary body of the eye, reduced cAMP decreases aqueous humor production, lowering intraocular pressure (IOP).[7]

Figure 2: The pharmacological cascade inhibited by Timolol. The d5 variant mimics this binding behavior in tracer studies.

Analytical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The primary "mechanism of action" for rac-Timolol-d5 in a drug development context is its behavior in LC-MS/MS . It functions based on the principle of physicochemical equivalence but mass spectral distinctness.

Why rac-Timolol-d5?

-

Matrix Effect Correction: Because the d5-labeled standard is chemically identical to the analyte, it experiences the exact same suppression or enhancement effects from the biological matrix (plasma, urine, aqueous humor) during ionization.

-

Extraction Efficiency: It compensates for variability in sample preparation (e.g., liquid-liquid extraction recovery) because any loss of analyte is mirrored by a proportional loss of the IS.

-

Co-elution: In reverse-phase chromatography (achiral), rac-Timolol-d5 co-elutes with S-Timolol. This ensures they enter the mass spectrometer source at the exact same moment.

Mass Spectral Transition

Quantitation relies on Multiple Reaction Monitoring (MRM).[8] The mass spectrometer filters for the specific parent-to-daughter ion transitions.

| Compound | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Timolol (Analyte) | ESI (+) | 317.2 | 261.1 | 25 |

| Timolol-d5 (IS) | ESI (+) | 322.2 | 266.1 | 25 |

Experimental Protocols

The following protocols are designed for high-throughput bioanalysis of Timolol in plasma using rac-Timolol-d5 Maleate as the Internal Standard.

Protocol A: Stock Solution Preparation

Note: Timolol Maleate is hygroscopic. Handling in a controlled humidity environment is recommended.

-

Weighing: Accurately weigh 1.0 mg of rac-Timolol-d5 Maleate into a 1.5 mL amber glass vial (protect from light).

-

Dissolution: Dissolve in Methanol to yield a free-base equivalent concentration of 1.0 mg/mL. (Correction factor for maleate salt: MW salt / MW free base

1.36).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Storage: Store at -20°C. Stability is typically >12 months.

-

Working Solution: Dilute stock with 50:50 Methanol:Water to 100 ng/mL for spiking.

Protocol B: Plasma Extraction (Protein Precipitation)

This method minimizes deuterium exchange and maximizes recovery.

-

Aliquot: Transfer 50

L of plasma sample into a 96-well plate. -

IS Addition: Add 10

L of rac-Timolol-d5 working solution (100 ng/mL). Vortex for 30 seconds. -

Precipitation: Add 200

L of ice-cold Acetonitrile (containing 0.1% Formic Acid) .-

Rationale: Acidified ACN ensures full precipitation and maintains Timolol in its ionized state.

-

-

Agitation: Vortex for 5 minutes at 1000 rpm.

-

Centrifugation: Centrifuge at 4000

for 10 minutes at 4°C. -

Transfer: Inject 5

L of the supernatant directly into the LC-MS/MS.

Protocol C: LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

m). -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 3.0 minutes.

Figure 3: Optimized bioanalytical workflow for Timolol quantitation.

References

-

PubChem. (2024). Timolol Maleate Compound Summary. National Library of Medicine. [Link]

-

U.S. Food and Drug Administration (FDA). (2011). Timoptic (Timolol Maleate) Prescribing Information. [Link]

-

Ahmed, R. et al. (2016).[8] Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy. Journal of Chromatography B. [Link]

-

DrugBank Online. (2024). Timolol: Pharmacology and Interactions. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. What is the mechanism of Timolol? [synapse.patsnap.com]

- 7. What is the mechanism of Timclol Maleate? [synapse.patsnap.com]

- 8. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical Characteristics and Bioanalytical Application of rac-Timolol-d5 Maleate

Technical Guide for Bioanalytical Method Development

Executive Summary & Chemical Identity

rac-Timolol-d5 Maleate is the stable isotope-labeled, racemic form of the non-selective beta-adrenergic antagonist Timolol Maleate.[1] It is primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows.[2][3]

Unlike the therapeutic drug, which is the pure (S)- enantiomer, this reagent is a racemic mixture (50:50 R/S) . This distinction is critical for method development: while it behaves identically to the analyte in achiral reverse-phase chromatography, it will resolve into two distinct peaks if subjected to chiral chromatography.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (±)-1-(tert-Butylamino)-3-[(4-morpholinyl-d5)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol maleate |

| CAS Number | 1217260-21-3 (salt); 1189955-43-8 (free base) |

| Molecular Formula | C₁₃H₁₉D₅N₄O₃S[1][3][4][5][6][7][8][9][10] · C₄H₄O₄ |

| Molecular Weight | 437.54 g/mol (Salt) / 321.47 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Methanol (freely), Water (soluble), DMSO (soluble) |

| Melting Point | 198°C – 203°C (dec) |

| Isotopic Purity | ≥ 99% deuterated forms (d0 < 0.1%) |

| Hygroscopicity | Non-hygroscopic, but store desiccated |

Structural & Isotopic Logic

The "d5" designation typically refers to the replacement of five hydrogen atoms on the morpholine ring or the propoxy side chain with deuterium. This placement is strategic:

-

Metabolic Stability: Deuterium placement on the morpholine ring avoids primary metabolic soft spots (like the tert-butyl group hydroxylation), ensuring the IS tracks the parent drug through extraction without degrading faster than the analyte.

-

Fragmentation Retention: In MS/MS, the morpholine ring is often part of the stable product ion. If the label were on a "leaving group" (like the tert-butyl moiety during fragmentation), the unique mass signature would be lost in the transition.

Visualization: Chemical Structure & Isotope Logic

Caption: Structural breakdown of rac-Timolol-d5 Maleate, highlighting the morpholine ring as the typical site for stable isotope labeling to ensure mass shift retention during MS fragmentation.

Technical Application: LC-MS/MS Internal Standard

The "Racemic" Factor in Method Development

Expertise Insight: If your analytical method uses a standard C18 (achiral) column, rac-Timolol-d5 will co-elute as a single peak perfectly overlapping with the analyte, (S)-Timolol. This is the ideal scenario for compensating matrix effects.

However, if you are performing chiral separation (e.g., to detect enantiomeric impurities), rac-Timolol-d5 will split into two peaks.

-

Protocol Adjustment: In chiral assays, you must integrate only the (S)-Timolol-d5 peak (which co-elutes with the drug) for quantitation, or sum both IS peaks if the method is robust enough.

Validated Workflow: Spiking & Extraction

To ensure data integrity, the IS must be introduced before any sample manipulation to track recovery losses.

Reagents:

-

Stock Solvent: Methanol (Timolol free base is highly soluble; Maleate salt is soluble).

-

Working Solution: 50% Methanol/Water (Matches initial mobile phase conditions to prevent solvent shock/precipitation).

Caption: Recommended sample preparation workflow. Spiking rac-Timolol-d5 prior to protein precipitation ensures that extraction losses are mathematically corrected in the final quantitation.

Mass Spectrometry Transitions

For rac-Timolol-d5, the mass shift is +5 Da. You must select transitions that retain the deuterium label.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Note |

| Timolol (Native) | 317.2 [M+H]⁺ | 261.1 | 25 eV | Loss of tert-butyl group (C₄H₉) |

| Timolol-d5 (IS) | 322.2 [M+H]⁺ | 266.1 | 25 eV | Shift (+5) retained in fragment |

Note: If the d5 label is on the tert-butyl group (less common for high-stability IS), the transition would be 322.2 -> 261.1 (label lost). Always verify the Certificate of Analysis (CoA) for the specific labeling position.

Stability & Handling Protocols

To maintain the scientific integrity of the reference material, follow these self-validating storage protocols.

Storage Architecture

-

Solid State: Store at -20°C . The maleate salt is stable for >3 years if kept dry.

-

Stock Solution (1 mg/mL in MeOH): Stable for 6 months at -20°C.

-

Working Solution (aqueous): Unstable. Prepare fresh daily or store at 4°C for max 24 hours. Timolol degrades via hydrolysis in basic aqueous solutions.

Solubility Troubleshooting

If the solid does not dissolve immediately in water:

-

Use Methanol to dissolve the primary stock.[11]

-

Dilute with water/buffer only for the working steps.

-

Do not sonicate for prolonged periods (>5 min) as this can heat the solvent and degrade the salt form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33624, Timolol Maleate. Retrieved from [Link]

- Toronto Research Chemicals.Timolol-d5 Maleate Product Specification.

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard usage). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Timolol Maleate | 26921-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. rac Timolol-d5 Maleate | CAS 1217260-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. (Rac)-Timolol-d5 (maleate) | Lab901 [lab901.net]

- 7. Timolol Maleate | C17H28N4O7S | CID 5281056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization and Analytical Application of rac-Timolol-d5 Maleate

Executive Summary

Compound: rac-Timolol-d5 Maleate CAS Number: 1217260-21-3 Molecular Weight (Average): 437.52 g/mol Chemical Formula: C₁₃H₁₉D₅N₄O₃S[1] · C₄H₄O₄

This guide details the structural characteristics, isotopic properties, and mass spectrometry applications of rac-Timolol-d5 Maleate. As the stable isotope-labeled analog of the non-selective

Chemical Identity & Molecular Weight Analysis[2][3][4][5][6][7][8]

Structural Composition

rac-Timolol-d5 Maleate is the maleate salt of deuterated timolol.[1][2] It exists as a racemic mixture of enantiomers, making it suitable for achiral LC-MS/MS assays where the separation of S- and R-timolol is not required.

The deuteration typically occurs on the propanol linker chain connecting the morpholino-thiadiazole moiety to the tert-butylamine group. This specific labeling position is chemically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.

SMILES Code (Isotope Specific): C(/C(=O)O)=CC(=O)O.O(C1=NSN=C1N1CCOCC1)C([2H])([2H])C([2H])(O)C([2H])([2H])NC(C)(C)C

Molecular Weight Breakdown

Precision in bioanalysis requires distinguishing between the Average Molecular Weight (used for gravimetric preparation) and the Monoisotopic Mass (used for MS instrument parameters).

Table 1: Comparative Mass Analysis

| Parameter | Native Timolol Maleate | rac-Timolol-d5 Maleate | Shift ( |

| Formula (Salt) | C₁₇H₂₈N₄O₇S | C₁₇H₂₃D₅N₄O₇S | +5 H |

| Average MW (Salt) | 432.49 g/mol | 437.52 g/mol | +5.03 Da |

| Free Base Formula | C₁₃H₂₄N₄O₃S | C₁₃H₁₉D₅N₄O₃S | - |

| Free Base MW (Avg) | 316.42 g/mol | 321.45 g/mol | +5.03 Da |

| Monoisotopic Mass (Cation) | 316.1569 Da | 321.1883 Da | +5.0314 Da |

Critical Note: When calculating stock concentrations, always use the Salt Average MW (437.52 g/mol ) to determine the mass of powder to weigh. When tuning the Mass Spectrometer, use the Free Base Monoisotopic Mass (321.2 m/z) for the precursor ion.

Analytical Application: LC-MS/MS Methodology

The Deuterium Effect in Chromatography

Because rac-Timolol-d5 is chemically identical to the analyte except for the heavy isotopes, it co-elutes with Timolol in Reverse Phase Chromatography (RPC). This co-elution is critical for correcting matrix effects (ion suppression/enhancement). However, a slight "deuterium isotope effect" can sometimes cause the d5-analog to elute slightly earlier than the native compound due to weaker hydrophobic interactions. In standard C18 methods, this shift is usually negligible (< 0.05 min).

Mass Spectrometry Workflow

The following diagram illustrates the standard workflow for quantifying Timolol in biological matrices (plasma/aqueous humor) using the d5-IS.

Figure 1: LC-MS/MS Quantitation Workflow utilizing rac-Timolol-d5 Maleate as an Internal Standard.

MRM Transition Optimization

For maximum sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is used.[3] The fragmentation usually involves the loss of the tert-butyl group or cleavage at the ether linkage.

Table 2: Recommended MRM Transitions (Positive Mode ESI)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| Timolol (Native) | 317.2 ( | 261.1 ( | 20-30 | Loss of tert-butyl group ( |

| Timolol-d5 (IS) | 322.2 ( | 266.1 ( | 20-30 | Loss of tert-butyl group (Label retained on core) |

Note: The +5 Da shift is retained in the product ion because the deuterium labels are located on the propanol linker, which remains attached to the morpholino-thiadiazole core during the primary fragmentation event (loss of t-butyl).

Experimental Protocol: Stock Standard Preparation

To ensure high-quality quantitative data, proper handling of the reference material is mandatory.

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

-

Calculations:

-

Target Concentration:

(Free Base). -

Conversion Factor (Salt/Base):

. -

Weighing Target: To get 10 mg of Free Base, weigh

of rac-Timolol-d5 Maleate powder.

-

-

Solvent Selection:

-

Timolol Maleate is soluble in water, methanol, and ethanol.

-

Recommended: 50:50 Methanol:Water (v/v). This prevents precipitation when stored at -20°C and ensures compatibility with both aqueous and organic mobile phases.

-

-

Storage & Stability:

-

Powder: Store at -20°C, protected from light and moisture (hygroscopic).

-

Solution: Stable for 12 months at -80°C; 1 month at -20°C.

-

Precaution: Avoid glass containers for very low concentrations (< 10 ng/mL) to prevent adsorption; use silanized glass or high-quality polypropylene.

-

References

-

PubChem. Timolol Maleate Compound Summary. National Library of Medicine. Available at: [Link]

-

Ahmed, R., et al. (2016).[3] Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy. Journal of Chromatography B. Available at: [Link]

Sources

- 1. rac Timolol-d5 Maleate | CAS 1217260-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

rac Timolol-d5 Maleate in LC-MS/MS analysis

Application Note: High-Sensitivity LC-MS/MS Quantitation of Timolol in Biological Matrices using rac-Timolol-d5 Maleate

Introduction & Scope

Timolol is a non-selective beta-adrenergic antagonist widely used in the treatment of glaucoma (ocular formulations) and cardiovascular conditions (oral formulations).[1] In drug development and clinical pharmacokinetics (PK), the accurate quantification of Timolol in complex matrices—such as human plasma and aqueous humor—is critical.

This protocol details the application of rac-Timolol-d5 Maleate as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of a deuterated internal standard is the gold standard in bioanalysis to compensate for matrix effects, extraction variability, and ionization suppression/enhancement in Electrospray Ionization (ESI).

Why "rac" (Racemic)? Timolol is clinically administered as the S-enantiomer.[1] However, rac-Timolol-d5 (containing both R and S enantiomers) is a versatile IS. In standard achiral reversed-phase chromatography (C18), both enantiomers co-elute, serving as a robust IS for total Timolol. In chiral chromatography, the rac-IS separates into two peaks, allowing for the simultaneous enantioselective quantification of R- and S-Timolol if required.

Chemical & Physical Properties

The following table outlines the physicochemical properties of the analyte and the internal standard.

| Property | Analyte: Timolol Maleate | Internal Standard: rac-Timolol-d5 Maleate |

| CAS Number | 26921-17-5 | 1217260-21-3 |

| Molecular Formula | ||

| Free Base MW | 316.42 g/mol | 321.45 g/mol (+5 Da shift) |

| Isotopic Labeling | None | Deuterium ( |

| Solubility | Soluble in water, methanol, ethanol. | Soluble in water, methanol, DMSO. |

| pKa | ~9.2 (Secondary amine) | ~9.2 |

Mass Spectrometry Parameters (Tuning)

The method utilizes a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The transition corresponds to the protonated molecular ion

MRM Transitions

| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Mechanism |

| Timolol | 317.2 | 261.1 | 35 | 22 | Loss of tert-butyl group ( |

| Timolol-d5 | 322.2 | 266.1 | 35 | 22 | Loss of tert-butyl group (Retention of |

Note: The transition 317.2

Source Parameters (Generic Optimization)

-

Ion Source: ESI Positive

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/Hr

-

Cone Gas Flow: 150 L/Hr

Chromatographic Conditions

This protocol uses an achiral Reversed-Phase method suitable for high-throughput PK studies.

-

Column:

Stationary Phase (e.g., Inertsil ODS-3 or Kinetex C18), -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 or pH 7.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.[3]

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

-

Retention Time: ~2.3 - 2.8 min (Analyte and IS co-elute).

Experimental Workflow & Sample Preparation

For biological matrices (Plasma/Aqueous Humor), Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PP) to reduce matrix effects and improve sensitivity (LLOQ ~0.5 ng/mL).

Protocol Steps:

-

Aliquot: Transfer 100 µL of plasma/aqueous humor into a clean tube.

-

IS Addition: Add 10 µL of rac-Timolol-d5 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex 10s.

-

Basification: Add 50 µL of 0.1 M NaOH (Timolol is basic; high pH suppresses ionization, driving it into the organic layer).

-

Extraction: Add 1.0 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

-

Agitation: Vortex vigorously for 5 mins or shake for 10 mins.

-

Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

-

Evaporation: Transfer the organic supernatant (top layer) to a fresh tube and evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL Mobile Phase (80:20 Water:ACN). Vortex and inject.[4]

Workflow Diagram

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Timolol quantification.

Method Validation & Troubleshooting

To ensure Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Self-Validating Criteria (System Suitability)

-

Signal-to-Noise (S/N): >10 for the Lower Limit of Quantification (LLOQ).

-

IS Consistency: The peak area of rac-Timolol-d5 should not vary by more than 15% across the run.

-

Linearity:

over the range (e.g., 0.5 – 500 ng/mL).

Common Issues & Solutions

-

Crosstalk (IS Interference):

-

Issue: Signal in the analyte channel (317/261) when injecting only pure IS.

-

Cause: Impure d5 standard containing d0 (unlabeled Timolol).

-

Solution: Purchase high-grade IS (>99% isotopic purity). Ensure the "contribution" to the analyte channel is <20% of the LLOQ response.

-

-

Deuterium Isotope Effect:

-

Issue: d5-Timolol eluting slightly earlier than Timolol.

-

Cause: Deuterium is slightly more hydrophilic than Hydrogen.

-

Mitigation: This is normal in UPLC. Ensure the integration window covers both, or align the retention times if the shift is significant (>0.1 min) by adjusting the gradient slope.

-

References

-

Simultaneous determination of timolol maleate in rabbit aqueous humor by LC-MS/MS. Source: ResearchGate / Journal of Chromatography B. URL:

-

rac Timolol-d5 Maleate Product Specifications & Applications. Source: MedChemExpress / Toronto Research Chemicals. URL:

-

Direct separation and optimization of timolol enantiomers on chiral stationary phase. Source: PubMed / Journal of Chromatography A. URL:

-

Validation of Bioanalytical Methods (FDA Guidance). Source: US FDA.[5] URL:

Sources

Application Note: High-Precision Pharmacokinetic Profiling of Timolol Using rac Timolol-d5 Maleate

Abstract

This detailed technical guide outlines the protocol for the quantification of Timolol in biological matrices (human plasma and aqueous humor) to support pharmacokinetic (PK) studies. The method utilizes LC-MS/MS with rac Timolol-d5 Maleate as a stable isotope-labeled internal standard (SIL-IS). Special emphasis is placed on mitigating matrix effects in electrospray ionization (ESI) and addressing the specific challenges of ocular-to-systemic PK modeling, particularly in the context of CYP2D6 metabolic variability.

Introduction & Scientific Rationale

The Challenge: Ocular-to-Systemic Absorption

Timolol is a non-selective

-

Scientific Gap: Standard UV-HPLC methods lack the sensitivity to detect low systemic levels (sub-nanogram/mL) resulting from ocular dosing.

-

Metabolic Complexity: Timolol is primarily metabolized by CYP2D6 .[1][2][3][4][5][6][7] "Poor metabolizers" (PMs) exhibit significantly higher plasma AUC, necessitating robust analytical methods to differentiate metabolic phenotypes.

The Solution: Stable Isotope Dilution

The use of rac Timolol-d5 Maleate is not merely a procedural formality; it is a mechanistic necessity for accuracy.

-

Ionization Tracking: The d5-analog co-elutes with the analyte, experiencing the exact same moment of ion suppression or enhancement in the ESI source, thereby normalizing the signal.

-

Extraction Recovery: It compensates for variability in Liquid-Liquid Extraction (LLE) efficiency across diverse patient samples.

Material Specifications

| Component | Specification | Details |

| Analyte | Timolol Maleate | MW: 432.49 (Salt), 316.42 (Free Base). pKa |

| Internal Standard | rac Timolol-d5 Maleate | MW: 437.[8]52. Deuterium labeling typically on the morpholine ring or propyl chain to ensure retention in MS fragments. |

| Matrix | Human Plasma / Aqueous Humor | K2-EDTA is the preferred anticoagulant for plasma to prevent ionization interference. |

| Solvents | LC-MS Grade | Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid. |

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data validation.

Figure 1: End-to-end bioanalytical workflow for Timolol quantification.

Detailed Method Development Guide

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation (PPT) is often too "dirty" for low-level detection in ocular PK. LLE provides cleaner extracts and concentrates the sample.

Protocol:

-

Aliquot: Transfer 200 µL of plasma/aqueous humor into a 1.5 mL Eppendorf tube.

-

IS Spiking: Add 20 µL of rac Timolol-d5 working solution (100 ng/mL in 50% MeOH). Vortex for 10 sec.

-

Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10).

-

Extraction: Add 1 mL of Ethyl Acetate:Hexane (80:20 v/v).

-

Note: MTBE (Methyl tert-butyl ether) is a valid alternative.

-

-

Agitation: Shake/Vortex vigorously for 10 mins. Centrifuge at 10,000 rpm for 5 mins at 4°C.

-

Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (Initial Conditions).

LC-MS/MS Conditions[12]

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Why Formate? Ammonium formate buffers the pH to ensure reproducible ionization and peak shape for basic compounds.

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.[11]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Timolol | 317.2 ( | 261.1 | 25 | 100 |

| Timolol-d5 | 322.2 ( | 266.1 | 25 | 100 |

Mechanistic Note: The transition

Metabolic Pathway & PK Context

Understanding the metabolism is crucial for interpreting PK data, especially in distinguishing systemic clearance (CYP2D6) from ocular clearance.

Figure 2: Primary metabolic and elimination pathways of Timolol.

Validation Parameters (FDA/EMA Guidelines)

To ensure Trustworthiness and regulatory compliance, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018).

-

Selectivity: Analyze blank plasma from 6 different donors. No interference >20% of the LLOQ signal should be observed at the retention times of Timolol or the IS.

-

Linearity: Standard curve range: 0.1 ng/mL to 100 ng/mL . (Weighted

linear regression). -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be

(20% at LLOQ). -

Accuracy must be within

of nominal (20% at LLOQ).

-

-

Matrix Effect (ME):

-

Acceptance: The IS-normalized matrix factor should be close to 1.0, proving that rac Timolol-d5 corrects for ion suppression.

-

Troubleshooting & Expert Insights

-

Issue: Low Recovery in LLE.

-

Issue: Peak Tailing.

-

Issue: IS Signal Variation.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[14][15][16] Link

-

Nieminen, T., et al. (2007). Timolol metabolism in human liver microsomes is mediated principally by CYP2D6.[2][3][5][6][7] Drug Metabolism and Disposition.[1][3][5][6][7] Link

-

Volotinen, M., et al. (2011). Metabolism of ophthalmic timolol: new aspects of an old drug. Basic & Clinical Pharmacology & Toxicology.[15] Link

-

Ahmed, R., et al. (2016).[11] Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by LC-MS/MS. Journal of Chromatography B. Link

Sources

- 1. aoa.org [aoa.org]

- 2. Metabolism of ophthalmic timolol: new aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. helda.helsinki.fi [helda.helsinki.fi]

- 7. Timolol metabolism in human liver microsomes is mediated principally by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. japsonline.com [japsonline.com]

- 11. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the beta-adrenergic blocker timolol in plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hhs.gov [hhs.gov]

Application Note: Precision Calibration of Timolol using rac-Timolol-d5 Maleate

[1]

Executive Summary & Scientific Rationale

This protocol details the preparation of calibration curves for Timolol using rac-Timolol-d5 Maleate as the Internal Standard (IS).[1] Timolol is a non-selective beta-adrenergic antagonist used widely in ophthalmic and cardiovascular therapies.[1]

Why rac-Timolol-d5 Maleate?

-

Deuterium Labeling (d5): The stable isotope label (SIL) provides the highest level of correction for matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI).[1] The d5-analog co-elutes with the analyte, experiencing the exact same ionization environment at the moment of detection.

-

Racemic vs. Enantiopure: While therapeutic Timolol is the (S)-isomer, rac-Timolol-d5 is frequently used as a cost-effective IS for achiral LC-MS/MS methods.[1] Since the mass spectrometer distinguishes by m/z and not chirality, and achiral columns do not separate the enantiomers, the racemic IS functions identically to an enantiopure IS in this context.

-

Maleate Salt: The maleate salt form improves the solid-state stability and solubility of the reference standard compared to the free base. However, this introduces a critical stoichiometric challenge that must be addressed during weighing.

Material Science & Stoichiometry

CRITICAL WARNING: Failure to correct for the salt form is the most common source of systematic error in bioanalysis.

Chemical Properties

| Compound | Form | Molecular Weight ( g/mol ) | Solubility |

| Timolol | Free Base | 316.42 | Methanol, Ethanol |

| Timolol Maleate | Salt | 432.49 | Water, Methanol |

| Timolol-d5 | Free Base | 321.45 | Methanol |

| rac-Timolol-d5 Maleate | Salt | 437.52 * | Water, Methanol |

*Note: The MW of deuterated standards varies by batch based on isotopic enrichment. Always consult the specific Certificate of Analysis (CoA).

The Salt Correction Factor (SCF)

You must quantify the Free Base concentration, not the salt.

Experimental Workflow: Solution Preparation

Primary Stock Solutions (1.0 mg/mL Free Base)

Objective: Prepare independent stocks for Calibration Standards (CS) and Quality Controls (QC).

-

Weighing: Weigh accurately ~1.37 mg of Timolol Maleate into a 1.5 mL Eppendorf tube or weighing boat.

-

Dissolution: Transfer to a 1.0 mL volumetric flask (Class A). Dissolve in Methanol (MeOH) .

-

Why Methanol? Timolol is highly soluble in MeOH, and it evaporates easily if concentration steps are needed later. It also prevents hydrolysis that might occur in aqueous stock solutions over long storage.[1]

-

-

Storage: Transfer to amber glass vials. Store at -20°C or -80°C. Stability is typically >1 year.[1]

Internal Standard Stock (rac-Timolol-d5)[1]

-

Weigh ~1.36 mg of rac-Timolol-d5 Maleate .

-

Dissolve in 1.0 mL Methanol to yield ~1.0 mg/mL (Free Base equivalent).

-

Working IS Solution (WIS): Dilute the stock with 50:50 Methanol:Water to a concentration of 50 ng/mL .

-

Note: This concentration should target the mid-range of your calibration curve signal.

-

Solvent Choice: Using 50% water prevents solvent shock (precipitation) when spiking into plasma/aqueous matrices.[1]

-

Visual Workflow (Graphviz)

Caption: Workflow for converting solid salt to matrix-matched calibration standards.

Calibration Curve Preparation Protocol

Target Dynamic Range: 1.0 ng/mL to 1000 ng/mL (Typical for plasma PK).

Spiking Solutions (10x Concentrated)

Prepare these in 50:50 Methanol:Water . Do not spike 100% MeOH stocks directly into plasma, as it may precipitate proteins prematurely.[1]

| Std ID | Concentration (ng/mL) | Preparation |

| WS-8 | 10,000 | 10 µL of Primary Stock (1 mg/mL) + 990 µL Diluent |

| WS-7 | 5,000 | 500 µL of WS-8 + 500 µL Diluent |

| WS-6 | 1,000 | 200 µL of WS-7 + 800 µL Diluent |

| WS-5 | 500 | 500 µL of WS-6 + 500 µL Diluent |

| WS-4 | 100 | 200 µL of WS-5 + 800 µL Diluent |

| WS-3 | 50 | 500 µL of WS-4 + 500 µL Diluent |

| WS-2 | 20 | 400 µL of WS-3 + 600 µL Diluent |

| WS-1 | 10 | 500 µL of WS-2 + 500 µL Diluent |

Matrix Spiking (The 5% Rule)

To maintain matrix integrity, the spiking volume should be

-

Aliquot 45 µL of blank matrix (Plasma/Serum) into 1.5 mL tubes.

-

Add 5 µL of the respective Working Standard (WS).[1]

-

Result: You now have calibration standards at 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.

Sample Processing (Protein Precipitation)

This method uses the "Crash" technique, which is robust for Timolol.

-

Aliquot: Transfer 50 µL of the Spiked Matrix (from step 4.2) or Unknown Sample to a clean tube.

-

IS Addition: Add 20 µL of Working IS Solution (rac-Timolol-d5, 50 ng/mL). Vortex gently.

-

Precipitation: Add 150 µL of Acetonitrile (ACN) (cold).

-

Ratio: 1:3 (Sample:Solvent) ensures >98% protein removal.[1]

-

-

Vortex: High speed for 1 min.

-

Centrifuge: 10,000 x g for 10 min at 4°C.

-

Transfer: Move 100 µL of supernatant to an HPLC vial.

-

Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with Water (0.1% Formic Acid) to match the mobile phase.

LC-MS/MS Conditions

Chromatography (UHPLC)[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

-

Note: Methanol is preferred over ACN for Timolol to maximize ionization signal, though ACN provides lower backpressure.[1]

-

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MRM)

-

Source: ESI Positive Mode (+).

-

Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Timolol | 317.2 | 261.1 | Quantifier | ~20-25 |

| Timolol | 317.2 | 244.2 | Qualifier | ~30 |

| Timolol-d5 | 322.2 | 266.2 | IS Quantifier | ~20-25 |

Mechanism: The 317->261 transition corresponds to the loss of the tert-butyl group (

Caption: MS/MS fragmentation pathway for Timolol detection.

Validation & Acceptance Criteria (FDA 2018)

To ensure your calibration curve is valid, it must meet these criteria:

-

Linearity: The regression model (usually linear

weighting) must have -

Accuracy:

-

Precision: CV% must be

( -

IS Response: The IS peak area should be consistent across the run (CV

). Drastic drops in IS area indicate matrix effects (ion suppression).[1]

Troubleshooting Low IS Recovery

If rac-Timolol-d5 signals vary wildly:

References

-

U.S. Food and Drug Administration (FDA). (2018).[1][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 33624, Timolol. Retrieved from [Link][1]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

-

Vele, V. T., et al. (2016).[1] A Highly Sensitive LC-MS/MS Method for the Determination... of Timolol Maleate. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

Application Notes and Protocols for Tissue Distribution Studies of rac Timolol-d5 Maleate

Introduction: Unveiling the Journey of Timolol in the Body

Timolol is a non-selective beta-adrenergic blocker widely used in the management of glaucoma, hypertension, and for the prevention of migraines.[1][2][3] Understanding its distribution within various tissues is paramount for elucidating its therapeutic effects and potential off-target activities. Tissue distribution studies are a cornerstone of preclinical drug development, providing critical insights into a drug's pharmacokinetic profile.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting tissue distribution studies of Timolol using its deuterated analog, rac Timolol-d5 Maleate, as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like rac Timolol-d5 Maleate is the gold standard in quantitative bioanalysis.[5][6][7] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and corrects for potential matrix effects, leading to highly accurate and precise quantification.[5][7][8]

This application note will detail the rationale behind experimental design, provide step-by-step protocols for animal studies, tissue sample preparation, and LC-MS/MS analysis, and offer guidance on data interpretation.

Pharmacokinetic Profile of Timolol

A thorough understanding of Timolol's known pharmacokinetic properties is essential for designing a robust tissue distribution study.

| Pharmacokinetic Parameter | Description | Reference |

| Absorption | Well-absorbed orally, with peak plasma concentrations reached within 1 to 2 hours.[9][10] | [9][10] |

| Distribution | Exhibits low to moderate plasma protein binding. It is known to cross the placenta and is distributed into breast milk.[1][10] | [1][10] |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1][9][11] | [1][9][11] |

| Excretion | The drug and its metabolites are primarily excreted through the urine.[9][10] | [9][10] |

| Elimination Half-Life | Approximately 2.5 to 5 hours.[9] | [9] |

Experimental Design: A Roadmap for a Successful Study

A well-designed study is critical for obtaining meaningful and reproducible data. The following sections outline key considerations.

Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[12][13] An appropriate animal model, typically rodents like rats or mice, should be selected based on the study objectives. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14][15][16]

Dosing and Administration

The route of administration and dosage of rac Timolol Maleate should be chosen to mimic the intended clinical use as closely as possible. For these studies, oral gavage or intravenous injection are common routes. The dose level should be selected to achieve plasma concentrations that are therapeutically relevant and readily detectable in tissues.

Time Points for Sample Collection

The selection of time points for tissue collection is crucial for constructing an accurate pharmacokinetic profile. Time points should be chosen to capture the absorption, distribution, and elimination phases of the drug. A typical study might include time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Tissue Selection

The choice of tissues to be collected will depend on the specific research questions. As a non-selective beta-blocker, Timolol can affect various organs.[9] Therefore, a comprehensive study should include a range of tissues.

Recommended Tissues for Collection:

-

Target Tissues: Heart, Lungs, Eyes (if relevant to the study of ophthalmic formulations)

-

Organs of High Perfusion: Liver, Kidneys, Spleen

-

Tissues with Potential for Accumulation: Adipose tissue, Muscle

-

Central Nervous System: Brain (to assess blood-brain barrier penetration)

-

Blood/Plasma: For correlation with tissue concentrations

Detailed Protocols

The following protocols provide a step-by-step guide for conducting a tissue distribution study of rac Timolol-d5 Maleate.

Protocol 1: Animal Dosing and Tissue Collection

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single dose of rac Timolol Maleate to each animal via the chosen route.

-

Euthanasia and Tissue Collection: At each designated time point, euthanize a group of animals (typically n=3-5 per time point) using an approved method.

-

Blood Collection: Immediately collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma.

-

Tissue Exsanguination and Collection: Perfuse the animals with cold saline to remove residual blood from the tissues. Carefully dissect and collect the selected tissues.

-

Sample Processing and Storage: Weigh each tissue sample and immediately freeze it in liquid nitrogen. Store all plasma and tissue samples at -80°C until analysis.

Protocol 2: Tissue Homogenization and Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[17][18][19][20]

-

Tissue Homogenization:

-

To a pre-weighed tissue sample, add a specific volume of homogenization buffer (e.g., 4 volumes of phosphate-buffered saline).

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

-

-

Protein Precipitation:

-

To a known volume of tissue homogenate or plasma, add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile) containing the internal standard, rac Timolol-d5 Maleate.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Alternative Sample Preparation Technique: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher recovery, especially from complex matrices, SPE can be employed.[21][22][23] This technique involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest, while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the analytical technique of choice for its high sensitivity and selectivity.[24][25][26][27]

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition | Rationale |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for compounds like Timolol. |

| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |

| Gradient Elution | A linear gradient from low to high organic content | Allows for efficient separation of the analyte from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC-MS/MS. |

| Injection Volume | 5 - 10 µL | A small injection volume helps to minimize band broadening. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Timolol contains a secondary amine that is readily protonated. |

| MRM Transitions | Timolol: To be determined empiricallyTimolol-d5: To be determined empirically | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |

| Collision Energy | To be determined empirically | Optimized to achieve the most stable and abundant product ions. |

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA guidance) to ensure its accuracy, precision, selectivity, and stability.[28][29][30][31]

Data Analysis and Presentation

Quantification

The concentration of Timolol in each tissue sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the corresponding matrix.

Data Presentation

The results of the tissue distribution study should be presented clearly and concisely.

Table 2: Example of Tissue Concentration Data (ng/g or ng/mL)

| Time (h) | Plasma | Heart | Lungs | Liver | Kidneys | Brain |

| 0.25 | ||||||

| 0.5 | ||||||

| 1 | ||||||

| 2 | ||||||

| 4 | ||||||

| 8 | ||||||

| 24 |

The data can also be visualized graphically by plotting the mean tissue concentration versus time for each tissue.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the tissue distribution study of rac Timolol-d5 Maleate.

Caption: Workflow for the tissue distribution study.

Conclusion: From Data to Insight

The protocols and guidelines presented in this application note provide a robust framework for conducting tissue distribution studies of rac Timolol-d5 Maleate. By following these methodologies, researchers can generate high-quality, reliable data that will contribute to a deeper understanding of Timolol's pharmacokinetic and pharmacodynamic properties. This information is invaluable for informing drug development decisions and ultimately for the safe and effective use of this important medication.

References

-

Timolol - StatPearls - NCBI Bookshelf - NIH. (2024-08-17). Available from: [Link]

-

Pharmacology of Timolol Maleate ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2024-11-04). Available from: [Link]

-

Composition: Timolol Maleate 0.5%w/v Pharmacokinetic properties: Timolol is almost completely absorbed from the gastrointest. Available from: [Link]

-

Plasma timolol levels after oral and intravenous administration - PubMed. (1978-12-18). Available from: [Link]

-

Ophthalmic timolol: Plasma concentration and systemic cardiopulmonary effects - American Optometric Association. Available from: [Link]

-

What is the mechanism of Timolol? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review - MDPI. (2025-01-12). Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). Available from: [Link]

-

(PDF) Tissue Sample Preparation for LC-MS Analysis v1 - ResearchGate. Available from: [Link]

-

Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS - PubMed. (2015-12-01). Available from: [Link]

-

Mass fragmentographic determination of timolol in human plasma and urine - PubMed. (1981-05). Available from: [Link]

-

Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Available from: [Link]

-

Ethical considerations regarding animal experimentation - PMC - NIH. (2022-06-22). Available from: [Link]

-

Bioanalysis of drug in tissue: current status and challenges - PubMed. Available from: [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. (2017-01-01). Available from: [Link]

-

Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC - NIH. (2021-03-18). Available from: [Link]

-

Draft Guidance on Timolol Maleate - accessdata.fda.gov. Available from: [Link]

-

Ethical use of animals in medicine testing - EMA - European Union. Available from: [Link]

-

Timolol | C13H24N4O3S | CID 33624 - PubChem - NIH. Available from: [Link]

-

Methods for the extraction of beta-blockers in different matrices. - ResearchGate. Available from: [Link]

-

Tissue Distribution Study of Poloxamer188 in Rats by Ultra-High-Performance Liquid Chromatography Quadrupole Time of Flight/Mass Spectrometry with MS ALL -Based Approach - MDPI. Available from: [Link]

-

General Considerations for Animal Studies Intended to Evaluate Medical Devices | FDA. (2023-03-28). Available from: [Link]

-

Bioanalytical Method Validation. Available from: [Link]

-

A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. Available from: [Link]

-

Timolol concentrations in rat ocular tissues and plasma after topical and intraperitoneal dosing - PubMed. Available from: [Link]

-

Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC. (2024-09-27). Available from: [Link]

-

(PDF) Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs - ResearchGate. (2015-05-07). Available from: [Link]

-

Overcoming Matrix Effects - Bioanalysis Zone. Available from: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

-

(PDF) Tissue Sample Preparation for LC-MS Analysis v1 - ResearchGate. Available from: [Link]

-

FDA's Approach to Drug Testing with Laboratory Animals - BioBoston Consulting. (2024-12-20). Available from: [Link]

-

Timolol - Wikipedia. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). Available from: [Link]

-

Quantitative Proteomic Analysis of Mass Limited Tissue Samples for Spatially Resolved Tissue Profiling - PMC - NIH. Available from: [Link]

-

The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques - MDPI. Available from: [Link]

-

Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019-07-08). Available from: [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025-11-08). Available from: [Link]

-

matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - MDPI. Available from: [Link]

-

Recent Developments in HPLC Analysis of β-Blockers in Biological Samples | Journal of Chromatographic Science | Oxford Academic. (2013-04-24). Available from: [Link]

-

Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

LC-MS-MS Analysis of Brodifacoum Isomers in Rat Tissue - PubMed. (2016-02-23). Available from: [Link]

-

A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry - PreOmics. (2024-05-31). Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

Sources

- 1. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Timolol? [synapse.patsnap.com]

- 3. Timolol - Wikipedia [en.wikipedia.org]

- 4. Bioanalysis of drug in tissue: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. m.youtube.com [m.youtube.com]

- 10. centaurpharma.com [centaurpharma.com]

- 11. aoa.org [aoa.org]

- 12. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 13. forskningsetikk.no [forskningsetikk.no]

- 14. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. biobostonconsulting.com [biobostonconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. bioanalysis-zone.com [bioanalysis-zone.com]

- 19. eijppr.com [eijppr.com]

- 20. researchgate.net [researchgate.net]

- 21. Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach | MDPI [mdpi.com]

- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 29. hhs.gov [hhs.gov]

- 30. resolvemass.ca [resolvemass.ca]

- 31. labs.iqvia.com [labs.iqvia.com]

Troubleshooting & Optimization

Technical Support Hub: High-Sensitivity Timolol Detection

Ticket ID: TML-SENS-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Advanced protocols for lowering Limit of Detection (LOD) in complex matrices.

Executive Summary

Timolol (C13H24N4O3S), a non-selective beta-adrenergic antagonist, presents unique detection challenges due to its morpholine ring and thiadiazole moiety. While standard HPLC methods often cap at micromolar sensitivity, achieving nanomolar (nM) or picomolar (pM) detection requires overcoming three primary barriers: electrode fouling in voltammetry, ionization suppression in LC-MS/MS, and substrate reproducibility in SERS.

This guide provides validated workflows to breach the sub-nanomolar barrier, specifically tailored for researchers encountering "noise-floor" limitations.

Module 1: Electrochemical Sensor Optimization

Target Audience: Users of Voltammetry (DPV/SWV) Core Issue: Low signal-to-noise ratio (SNR) and electrode fouling during oxidation.

The Mechanism

Timolol undergoes irreversible oxidation (typically ~ +1.0 V vs. Ag/AgCl). The oxidation of the morpholine ring generates radical intermediates that adsorb onto the electrode surface, causing rapid signal decay (fouling) after consecutive scans.

Protocol: Nanocomposite Surface Engineering

To reach LODs < 5 nM, you cannot use a bare Glassy Carbon Electrode (GCE). You must increase the electroactive surface area and facilitate electron transfer.[1]

Recommended Architecture: Ag/Tannic Acid/TiO2 or Carboxylated MWCNTs.

Step-by-Step Fabrication (Self-Validating):

-

Base Cleaning: Polish GCE with 0.05 µm alumina slurry. Sonicate in 1:1 HNO3:Ethanol.

-

Validation: Run cyclic voltammetry (CV) in 5 mM [Fe(CN)6]3-/4-. Peak separation (ΔEp) must be < 80 mV. If > 80 mV, re-polish.

-

-

Modifier Preparation:

-

Disperse Carboxylated MWCNTs (c-MWCNTs) in DMF (0.5 mg/mL).

-

Critical Step: Sonicate for 2 hours. If the suspension settles within 10 mins, dispersion is poor—re-sonicate.

-

-

Drop Casting: Apply 5 µL to the GCE center. Dry under IR lamp.

-

Electrochemical Activation: Scan in 0.1 M H2SO4 between -0.5 V and +1.5 V until stable.

Troubleshooting Guide (Q&A)

Q: My oxidation peak shifts significantly (>50 mV) between scans. A: This is surface fouling . The oxidation products are polymerizing on your sensor.

-

Fix: Switch to a "cleaning pulse" method. Apply a potential of -1.2 V for 30 seconds between runs to desorb the cationic oxidation products.

-

Alternative: Use a disposable screen-printed carbon electrode (SPCE) modified with Graphene Oxide to eliminate carryover.

Q: I see a high background current obscuring the Timolol peak. A: Check your pH. Timolol pKa is ~9.2.[2]

-

Optimization: The oxidation signal is pH-dependent. Use Britton-Robinson buffer at pH 9.0 . At this pH, the amine is deprotonated, facilitating the electron transfer required for the oxidation mechanism.

Module 2: LC-MS/MS Trace Analysis

Target Audience: Bioanalytical Chemists Core Issue: Matrix effects (ion suppression) in blood/urine samples.[3][4]

The Challenge

Phospholipids in plasma elute similarly to Timolol on C18 columns, causing "blind spots" where the mass spec signal is suppressed by up to 60%.

Protocol: Solid Phase Extraction (SPE) with Ion Pairing

Standard protein precipitation (PPT) is insufficient for trace analysis.

Workflow:

-

Cartridge: Use a Mixed-Mode Cation Exchange (MCX) cartridge. Timolol is basic; it will bind strongly to the sulfonate groups.

-

Load: Acidify sample (pH 3) to ensure Timolol is positively charged (protonated).

-

Wash: 5% Methanol (removes salts) -> 100% Methanol (removes neutrals/phospholipids). Timolol remains bound.

-

Elute: 5% Ammonium Hydroxide in Methanol. The high pH deprotonates Timolol (neutralizes it), releasing it from the cartridge.

Troubleshooting Guide (Q&A)

Q: My internal standard (IS) recovery is inconsistent. A: Are you using a structural analog (e.g., Propranolol)? Stop.

-

Fix: Use Timolol-d5 (deuterated). Matrix effects are retention-time specific. If the IS doesn't co-elute exactly with the analyte, it cannot correct for the specific ion suppression occurring at that millisecond.

Q: I have peak tailing. A: Residual silanol interactions.

-

Fix: Add 10 mM Ammonium Formate to your mobile phase. The ammonium ions block the active silanol sites on the column stationary phase.

Module 3: Visualization & Logic

Workflow Diagram: Electrochemical Sensor Construction

This diagram illustrates the critical path for fabricating a sensor capable of nanomolar detection.